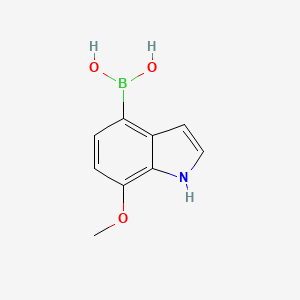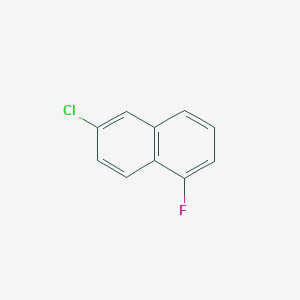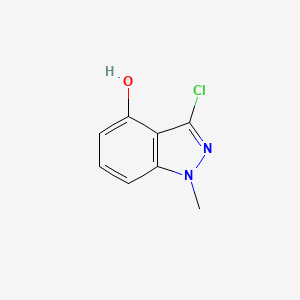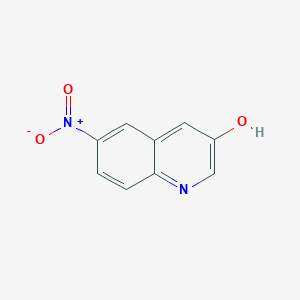
3-(Hydroxymethylene)-6-methoxyindolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Hydroxymethylene)-6-methoxyindolin-2-one is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Vorbereitungsmethoden
The synthesis of 3-(Hydroxymethylene)-6-methoxyindolin-2-one typically involves the reaction of indole derivatives with appropriate reagents under specific conditions. One common method includes the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
3-(Hydroxymethylen)-6-Methoxyindolin-2-on unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid durchgeführt werden, was zur Bildung der entsprechenden Oxo-Derivate führt.
Reduktion: Reduktionsreaktionen unter Verwendung von Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid können die Verbindung in ihre reduzierten Formen umwandeln.
Substitution: Elektrophile Substitutionsreaktionen sind aufgrund des Vorhandenseins des Indolkerns, der reich an π-Elektronen ist, üblich.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann die Oxidation Oxo-Derivate ergeben, während Substitutionsreaktionen verschiedene funktionelle Gruppen in den Indolring einführen können.
Wissenschaftliche Forschungsanwendungen
3-(Hydroxymethylen)-6-Methoxyindolin-2-on hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und die Untersuchung von Reaktionsmechanismen verwendet.
Biologie: Die biologischen Aktivitäten der Verbindung machen sie zu einem wertvollen Werkzeug für die Untersuchung zellulärer Prozesse und die Entwicklung neuer Therapeutika.
Medizin: Ihre potenziellen antiviralen, krebshemmenden und antimikrobiellen Eigenschaften werden für die Arzneimittelentwicklung untersucht.
5. Wirkmechanismus
Der Wirkmechanismus von 3-(Hydroxymethylen)-6-Methoxyindolin-2-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. So kann seine krebshemmende Aktivität auf seine Fähigkeit zurückzuführen sein, Apoptose in Krebszellen zu induzieren, indem es mit zellulären Proteinen interagiert und kritische Signalwege stört. Die antimikrobielle Aktivität der Verbindung könnte auf ihre Fähigkeit zurückzuführen sein, die Synthese der bakteriellen Zellwand zu beeinträchtigen oder die Membranintegrität zu stören .
Wirkmechanismus
The mechanism of action of 3-(Hydroxymethylene)-6-methoxyindolin-2-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by interacting with cellular proteins and disrupting critical signaling pathways. The compound’s antimicrobial activity could be due to its ability to interfere with bacterial cell wall synthesis or disrupt membrane integrity .
Vergleich Mit ähnlichen Verbindungen
3-(Hydroxymethylen)-6-Methoxyindolin-2-on kann mit anderen Indol-Derivaten verglichen werden, wie zum Beispiel:
Indol-3-essigsäure: Ein Pflanzenhormon, das an Wachstum und Entwicklung beteiligt ist.
Indol-3-carbinol: In Kreuzblütlern enthalten und für seine krebshemmenden Eigenschaften untersucht.
6-Methoxyindol: Ein einfacheres Indol-Derivat mit verschiedenen biologischen Aktivitäten. Die Einzigartigkeit von 3-(Hydroxymethylen)-6-Methoxyindolin-2-on liegt in seinen spezifischen Hydroxymethylen- und Methoxysubstitutionen, die ihm unterschiedliche chemische und biologische Eigenschaften verleihen.
Eigenschaften
Molekularformel |
C10H9NO3 |
|---|---|
Molekulargewicht |
191.18 g/mol |
IUPAC-Name |
2-hydroxy-6-methoxy-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C10H9NO3/c1-14-6-2-3-7-8(5-12)10(13)11-9(7)4-6/h2-5,11,13H,1H3 |
InChI-Schlüssel |
UOKZUZJNVLAKRZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)C(=C(N2)O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B11908572.png)



![6-methyl-8,9-dihydro-3H-pyrrolo[3,2-f]isoquinoline](/img/structure/B11908614.png)




![3-(Dimethylamino)imidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B11908643.png)
